1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine
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Overview
Description
1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-difluorophenyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-difluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and recrystallization to obtain the desired compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biochemistry: It is used as a reagent in the synthesis of other biologically active compounds.
Pharmacology: The compound is investigated for its potential to interact with various biological targets, including enzymes and receptors.
Industrial Chemistry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-1H-pyrazol-4-amine
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
646037-39-0 |
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Molecular Formula |
C9H7F2N3 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H7F2N3/c10-6-1-7(11)3-9(2-6)14-5-8(12)4-13-14/h1-5H,12H2 |
InChI Key |
OIIPUFNXGPIVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N2C=C(C=N2)N |
Origin of Product |
United States |
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